

# pharmacological profile of segesterone acetate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Segesterone |           |
| Cat. No.:            | B1250651    | Get Quote |

An In-depth Technical Guide on the Pharmacological Profile of **Segesterone** Acetate

## Introduction

Segesterone acetate (SGA), also known as Nestorone®, is a potent, synthetic, 19-norprogesterone derivative that has been developed for use in hormonal contraception.[1][2] Chemically, it is 16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione.[3] Unlike many other progestins, segesterone acetate is not orally active due to rapid first-pass hepatic metabolism and is therefore formulated for parenteral administration, such as in vaginal rings, subdermal implants, and transdermal gels.[1][4] It is the progestin component of the FDA-approved one-year contraceptive vaginal ring, Annovera<sup>TM</sup>, used in combination with ethinyl estradiol.[1][5] This document provides a comprehensive technical overview of the pharmacological profile of segesterone acetate, intended for researchers, scientists, and drug development professionals.

#### **Mechanism of Action**

**Segesterone** acetate's primary mechanism of action is mediated through its high-affinity, selective binding to the progesterone receptor (PR), where it functions as a potent agonist.[1] [3] This interaction initiates a cascade of cellular events that ultimately leads to its contraceptive and other progestational effects.

# **Receptor Binding Profile**

**Segesterone** acetate is distinguished by its high selectivity for the progesterone receptor. It has a high affinity for the PR, estimated to be approximately 272% of the affinity of



progesterone.[3] It exhibits minimal binding to other steroid receptors, which contributes to its favorable side-effect profile.[2] Specifically, it has very low affinity for the androgen receptor (AR) and the estrogen receptor (ER), and thus lacks significant androgenic or estrogenic activity.[1][2][4] Its binding affinity for the AR is reported to be 500- to 600-fold less than that of testosterone.[1][6] While it does show some affinity for the glucocorticoid receptor (GR), it does not elicit significant glucocorticoid or antiglucocorticoid effects at therapeutic doses.[2][3][7] It has negligible binding affinity for sex hormone-binding globulin (SHBG).[1][4]

Table 1: Receptor Binding Affinity of **Segesterone** Acetate and Comparators

| Compound                     | Progesterone<br>Receptor (PR)             | Androgen<br>Receptor (AR)  | Glucocorticoid<br>Receptor (GR)       | Estrogen<br>Receptor (ER) |
|------------------------------|-------------------------------------------|----------------------------|---------------------------------------|---------------------------|
| Segesterone<br>Acetate       | High Agonist Activity (EC50 = 50.3 nM)[8] | Very Low<br>Affinity[1][6] | Some Affinity, Partial Agonist[3] [7] | No Affinity[1][4]         |
| Progesterone                 | Endogenous<br>Ligand                      | Low Affinity               | Low Affinity                          | No Affinity               |
| Levonorgestrel               | High Affinity                             | Moderate Affinity          | Low Affinity                          | No Affinity               |
| Medroxyprogeste rone Acetate | High Affinity                             | Low Affinity               | High Affinity                         | No Affinity               |

Note: Data compiled from multiple sources. Direct comparative Ki or RBA values for **segesterone** acetate across all receptors from a single study were not available in the provided search results.

# **Signaling Pathways**

The progestational effects of **segesterone** acetate are mediated through both genomic and non-genomic signaling pathways upon binding to the progesterone receptor.

Genomic Pathway: As a member of the nuclear receptor superfamily, the primary action of
the PR is to function as a ligand-dependent transcription factor.[9] Upon binding
segesterone acetate in the cytoplasm, the PR undergoes a conformational change,
dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[10] Inside







the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11] This genomic pathway is responsible for the long-term effects of progestins, including the regulation of endometrial development and suppression of ovulation-related genes.[9][10]

Non-Genomic Pathway: Progestins can also elicit rapid, non-genomic effects that are independent of gene transcription.[4][12] These actions are often initiated by a subpopulation of PRs located at the cell membrane or in the cytoplasm.[4][13] This can lead to the rapid activation of intracellular signaling cascades, such as the c-Src and mitogen-activated protein kinase (MAPK) pathways.[12] For instance, the classical PR-B isoform contains a motif that can interact with the SH3 domain of Src, mediating rapid activation of the Src/MAPK pathway.[12] These rapid signals can influence cellular functions like ion channel activity and can also cross-talk with the genomic pathway to modulate gene expression.[12]





Click to download full resolution via product page

Caption: Progesterone Receptor signaling pathways activated by **Segesterone** Acetate.



# **Pharmacodynamics**

The primary pharmacodynamic effect of **segesterone** acetate is the suppression of ovulation. [1] This is achieved by inhibiting the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland, which in turn prevents follicular development and rupture. [1][6] Dose-finding studies have shown that ovulation is consistently inhibited when serum **segesterone** acetate levels are maintained above 105 pmol/L. [11] When administered via a vaginal ring releasing 150 mcg/day, serum levels remain well above this threshold. [11]

In addition to its potent anti-ovulatory activity, **segesterone** acetate exhibits no significant androgenic, anabolic, or estrogenic effects in clinical use.[1]

# **Pharmacokinetics**

The pharmacokinetic profile of **segesterone** acetate is highly dependent on its route of administration, as it is not orally bioavailable.

- Absorption: Following administration via a contraceptive vaginal ring, segesterone acetate is absorbed systemically, reaching peak plasma concentrations (Tmax) in approximately 2 to 3.5 hours.[14][15]
- Distribution: **Segesterone** acetate is highly bound to serum proteins (~95%), primarily albumin.[1][6] It does not bind significantly to SHBG, which distinguishes it from many testosterone-derived progestins.[1][11] The volume of distribution is approximately 19.6 L/kg. [15]
- Metabolism: The compound is rapidly and extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[15] The major metabolites, including 5α-dihydro and 17α-hydroxy-5α-dihydro metabolites, are not pharmacologically active.[1]
- Excretion: Due to its extensive metabolism, excretion occurs primarily in the feces (~81%) and to a lesser extent in the urine (~8%) as metabolites, based on studies in rats.[1] The elimination half-life is route-dependent, with a reported half-life of approximately 4.5 hours for the vaginal ring formulation.[3][15]

Table 2: Pharmacokinetic Parameters of **Segesterone** Acetate (Vaginal Ring Administration)



| Parameter                         | Value (Mean ± SD or<br>Range)              | Source   |
|-----------------------------------|--------------------------------------------|----------|
| Dosage                            | 150 - 200 mcg/day                          | [5][14]  |
| Tmax (Time to Peak Concentration) | 2 - 3.5 hours                              | [14][15] |
| Cmax (Peak Plasma Concentration)  | 918 pg/mL (for 200 mcg/day<br>dose)        | [14]     |
| AUC(0-72h) (Area Under the Curve) | 34,181 pg*day/mL (for 200<br>mcg/day dose) | [14]     |
| Protein Binding                   | ~95% (primarily to albumin)                | [1][15]  |
| Volume of Distribution (Vd)       | 19.6 L/kg                                  | [15]     |
| Elimination Half-life (t½)        | 4.5 ± 3.4 hours                            | [15]     |
| Primary Metabolism Route          | Hepatic (CYP3A4)                           | [15]     |

# Experimental Protocols Protocol: Progesterone Receptor Competitive Binding Assay

This protocol outlines a typical fluorescence polarization (FP) based competitive binding assay to determine the affinity of a test compound like **segesterone** acetate for the progesterone receptor.

Objective: To determine the IC50 value of **segesterone** acetate for the human progesterone receptor ligand-binding domain (PR-LBD).

#### Materials:

- Recombinant human PR-LBD
- Fluorescently labeled progesterone tracer (e.g., Fluormone™ PL Green)
- **Segesterone** acetate and reference compounds (e.g., unlabeled progesterone)



- Assay Buffer (e.g., 50 mM Tris, 500 mM KCl, 5 mM DTT, etc.)
- DMSO for compound dilution
- 384-well black, low-volume assay plates
- Fluorescence polarization plate reader

#### Methodology:

- Compound Preparation: Prepare serial dilutions of segesterone acetate and control compounds in DMSO. Perform a subsequent dilution in assay buffer to achieve the final desired concentration range (e.g., 1 pM to 100 μM). The final DMSO concentration in the assay wells should not exceed 1%.[1]
- Reagent Preparation: Prepare a working solution of PR-LBD (e.g., 4 nM) and the fluorescent tracer (e.g., 2 nM) in assay buffer. Create a 2X premix of the PR-LBD and tracer.[3]
- Assay Plate Setup:
  - Add 10 μL of the serially diluted test compounds, controls, or vehicle (assay buffer + DMSO) to the wells of the 384-well plate.[1]
  - Include control wells for "0% competition" (tracer and receptor only) and "100% competition" (tracer, receptor, and a saturating concentration of unlabeled progesterone).
     [3]
- Reaction Initiation: Add 10  $\mu$ L of the 2X PR-LBD/tracer premix to each well. The final volume will be 20  $\mu$ L.[1]
- Incubation: Mix the plate gently on a shaker for 1 minute. Incubate at room temperature for 1-4 hours, protected from light.[1]
- Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with excitation and emission wavelengths appropriate for the tracer.[1]
- Data Analysis: Plot the mP values against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the



concentration of the competitor that displaces 50% of the bound tracer.



Click to download full resolution via product page

Caption: Experimental workflow for a receptor competitive binding assay.



# Protocol: Phase 3 Contraceptive Efficacy and Safety Trial

This protocol describes the typical design of a Phase 3 clinical trial to evaluate the efficacy and safety of a **segesterone** acetate-containing contraceptive, based on studies for the Annovera™ vaginal ring.[5][16]

Objective: To assess the contraceptive efficacy (pregnancy rate) and safety profile of the **segesterone** acetate/ethinyl estradiol vaginal system over 13 cycles (1 year) of use.

Study Design: Open-label, single-arm, multicenter trial.

#### Participant Population:

- Healthy, sexually active females of reproductive potential, aged 18-40 years.[5]
- Exclusion criteria include contraindications to hormonal contraceptive use and, in later stages of the trials, a Body Mass Index (BMI) > 29 kg/m<sup>2</sup>.[5]

#### Methodology:

- Screening and Enrollment: Potential participants undergo screening, including medical history, physical examination, and laboratory tests, to assess eligibility. Informed consent is obtained.
- Treatment Phase:
  - Enrolled subjects are instructed to self-insert the vaginal ring and keep it in place continuously for 21 days, followed by a 7-day ring-free interval.[5]
  - This 28-day cycle is repeated for a total of 13 cycles (approximately 1 year).
  - Participants maintain daily diaries to record ring use, bleeding patterns, and any adverse events.[2]
- Efficacy Assessment:

# Foundational & Exploratory





• The primary efficacy endpoint is the pregnancy rate, calculated using the Pearl Index (number of on-treatment pregnancies per 100 woman-years of use).[5][16]

#### Safety Assessment:

- Safety is monitored through the collection of all adverse events (AEs) at scheduled study visits and from participant diaries.
- Serious adverse events (SAEs) are documented and reported according to regulatory requirements.
- Vital signs, physical examinations, and clinical laboratory tests are performed at baseline and specified follow-up visits.
- Follow-up: Participants are followed for the duration of the 13 cycles. A final follow-up visit occurs after the completion of the treatment phase.
- Data Analysis: The Pearl Index and its 95% confidence interval are calculated. The incidence and nature of all adverse events are summarized and analyzed.





Click to download full resolution via product page

Caption: Workflow for a Phase 3 contraceptive efficacy and safety trial.

# Clinical Efficacy, Safety, and Drug Interactions



# **Clinical Efficacy**

The **segesterone** acetate/ethinyl estradiol vaginal system (Annovera<sup>™</sup>) has demonstrated high contraceptive efficacy. In pivotal Phase 3 trials involving over 2,300 women, the method was found to be 97.3% effective at preventing pregnancy when used as directed.[6][17] The calculated Pearl Index was 2.98 per 100 woman-years of use.[16][17]

# **Safety and Tolerability**

The safety profile of **segesterone** acetate is comparable to that of other combined hormonal contraceptives.[18]

- Common Adverse Events: The most frequently reported adverse events (≥5%) include headache, nausea/vomiting, vaginal discharge, vulvovaginal mycotic infections, abdominal pain, dysmenorrhea, and irregular bleeding (metrorrhagia).[2][18]
- Serious Adverse Events: As with other combined hormonal contraceptives, there is an increased risk of serious cardiovascular events, including venous thromboembolism (VTE), stroke, and myocardial infarction.[18] The risk of VTE was noted to be higher in women with a BMI >29 kg/m<sup>2</sup>, leading to their exclusion from the latter part of the Phase 3 trials.[5]
   Women over 35 who smoke should not use this product.[19]
- Discontinuation: Approximately 12% of subjects in clinical trials discontinued due to adverse reactions, with the most common reasons being irregular bleeding, headache, and vaginal discharge/infections.[5]

# **Drug Interactions**

The metabolism of **segesterone** acetate via CYP3A4 makes it susceptible to drug interactions.

- CYP3A4 Inducers: Drugs that induce CYP3A4 (e.g., rifampin, barbiturates, carbamazepine,
   St. John's Wort, certain antiretrovirals) can increase the metabolism of segesterone acetate,
   potentially reducing its contraceptive efficacy.[15][20] The use of alternative or backup
   contraception is recommended.[15]
- CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) may increase the systemic exposure to segesterone acetate.



• Other Interactions: Concomitant use with certain medications for hepatitis C (containing ombitasvir/paritaprevir/ritonavir) is contraindicated.[13][20] Interactions may also occur with medications such as acetaminophen, lamotrigine, and thyroid hormones.[20]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. gatesopenresearch-files.f1000.com [gatesopenresearch-files.f1000.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Receptor mechanisms mediating non-genomic actions of sex steroids PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. va.gov [va.gov]
- 6. Segesterone Acetate | C23H30O4 | CID 108059 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Differential off-target glucocorticoid activity of progestins used in endocrine therapy PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ovulation inhibition with sequential therapy. A continuing clinical study of fertility control PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progesterone Receptor Competitor Assay Kit, Red Creative BioMart [creativebiomart.net]
- 10. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OR33-5 Low Systemic Levels of Segesterone Acetate are Required to Inhibit Ovulation in Women PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-genomic mechanisms of progesterone action in the brain PMC [pmc.ncbi.nlm.nih.gov]
- 13. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions PMC [pmc.ncbi.nlm.nih.gov]



- 14. Continuous dosing of a novel contraceptive vaginal ring releasing Nestorone® and estradiol: pharmacokinetics from a dose-finding study PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glucocorticoids: binding affinity and lipophilicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New 13-Cycle Vaginal Contraceptive System | Contraceptive Technology [contraceptivetechnology.org]
- 17. researchgate.net [researchgate.net]
- 18. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Progesterone Competitive ELISA Kit (EIAP4C21) Invitrogen [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [pharmacological profile of segesterone acetate].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250651#pharmacological-profile-of-segesterone-acetate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





Check Availability & Pricing